molecular formula C25H25ClN2O3 B12014492 N'-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 396121-85-0

N'-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B12014492
CAS No.: 396121-85-0
M. Wt: 436.9 g/mol
InChI Key: HSXZHSOIBCGNNZ-WPWMEQJKSA-N
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Description

N’-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. These compounds are often used in various chemical and biological applications due to their versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general reaction can be represented as follows:

[ \text{R1-CO-NH-NH2} + \text{R2-CHO} \rightarrow \text{R1-CO-N=CH-R2} + \text{H2O} ]

In this case, the hydrazide is 4-((4-chlorobenzyl)oxy)benzohydrazide, and the aldehyde is 4-butoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and may require an acid catalyst to proceed efficiently.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydrazone group can also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-Methoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
  • N’-(4-Ethoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Uniqueness

N’-(4-Butoxybenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity compared to its methoxy and ethoxy analogs.

Properties

CAS No.

396121-85-0

Molecular Formula

C25H25ClN2O3

Molecular Weight

436.9 g/mol

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide

InChI

InChI=1S/C25H25ClN2O3/c1-2-3-16-30-23-12-6-19(7-13-23)17-27-28-25(29)21-8-14-24(15-9-21)31-18-20-4-10-22(26)11-5-20/h4-15,17H,2-3,16,18H2,1H3,(H,28,29)/b27-17+

InChI Key

HSXZHSOIBCGNNZ-WPWMEQJKSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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